Monoetilglicinaxilida
Descripción general
Descripción
Monoetilglicinaxilídido (clorhidrato), comúnmente conocido como MEGX (clorhidrato), es un metabolito activo de la lidocaína. La lidocaína es un anestésico local y un agente antiarrítmico ampliamente utilizados. MEGX (clorhidrato) conserva una actividad farmacológica y toxicológica similar a la lidocaína, aunque es menos potente. La formación de MEGX (clorhidrato) después de la administración de lidocaína se considera una prueba válida para evaluar la funcionalidad hepática .
Aplicaciones Científicas De Investigación
MEGX (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como patrón de referencia en química analítica para la determinación de lidocaína y sus metabolitos.
Biología: Se emplea en estudios para evaluar la función hepática y la capacidad metabólica del hígado.
Medicina: Se utiliza en estudios farmacocinéticos para evaluar el metabolismo y la eliminación de la lidocaína en pacientes.
Mecanismo De Acción
MEGX (clorhidrato) ejerce sus efectos principalmente bloqueando los canales de sodio, similar a la lidocaína. Esta inhibición de los canales de sodio disminuye la tasa de despolarización y conducción de los impulsos nerviosos, lo que lleva a sus propiedades anestésicas y antiarrítmicas. El compuesto también interactúa con los receptores de glicina, lo que contribuye a sus efectos analgésicos .
Análisis Bioquímico
Biochemical Properties
Monoethylglycinexylidide interacts with liver cytochrome P-450 enzymes during its formation . This interaction involves the oxidative deethylation of lignocaine, a widely used local anesthetic drug .
Cellular Effects
Monoethylglycinexylidide has been found to inhibit GlyT1 function in primary astrocytes and in GlyT1-expressing Xenopus laevis oocytes at clinically relevant concentrations . This inhibition of GlyT1-mediated glycine uptake could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Monoethylglycinexylidide exerts its effects at the molecular level through its interactions with cytochrome P-450 enzymes in the liver . It is produced via oxidative N-deethylation of lignocaine . Additionally, it has been found to inhibit GlyT1 function, which could potentially lead to changes in gene expression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MEGX (clorhidrato) se sintetiza mediante la des-etilacion de la lidocaína por el sistema enzimático del citocromo P450, específicamente CYP3A4. Este proceso metabólico implica la eliminación de un grupo etilo de la molécula de lidocaína, lo que da como resultado la formación de MEGX (clorhidrato) .
Métodos de producción industrial
La producción industrial de MEGX (clorhidrato) generalmente implica el uso de cromatografía líquida de alta resolución (HPLC) acoplada a espectrometría de masas en tándem (LC-MS-MS) para la determinación y purificación del compuesto. El proceso incluye la desproteinización con acetonitrilo, seguida de extracción en fase sólida utilizando cartuchos de intercambio catiónico fuerte .
Análisis De Reacciones Químicas
Tipos de reacciones
MEGX (clorhidrato) se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar aún más para formar glicina xilidida, un metabolito inactivo.
Reducción: Las reacciones de reducción son menos comunes para MEGX (clorhidrato) debido a su estructura de amida estable.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el grupo amida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Sustitución: Reactivos como los haluros de alquilo y los cloruros de acilo se pueden utilizar en condiciones ácidas o básicas.
Principales productos formados
Oxidación: Glicina xilidida.
Sustitución: Diversas amidas sustituidas dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
Glicina xilidida: Un metabolito inactivo de la lidocaína formado por la oxidación adicional de MEGX (clorhidrato).
N-etilglicina: Otro metabolito de la lidocaína con propiedades similares.
Singularidad
MEGX (clorhidrato) es único debido a su actividad intermedia entre la lidocaína y sus metabolitos inactivos. Conserva cierta actividad farmacológica, lo que lo hace útil para evaluar la función hepática y en estudios farmacocinéticos .
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRXPASUROZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228006 | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320465 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7728-40-7 | |
Record name | Monoethylglycinexylidide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoethylglycinexylidide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethylglycinexylidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORLIDOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Monoethylglycinexylidide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Monoethylglycinexylidine formation used to assess liver function?
A1: Monoethylglycinexylidine (MEGX) formation serves as a marker for assessing liver function due to its dependence on specific enzymatic activity within the liver. The liver's ability to metabolize certain drugs, including lidocaine, can be impaired during liver disease. The conversion of lidocaine to MEGX is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, found in the liver. [, ] By administering a known dose of lidocaine and measuring the subsequent levels of MEGX in the bloodstream, clinicians and researchers can gain insights into the liver's metabolic capacity. Reduced MEGX formation suggests impaired liver function and may warrant further investigation to determine the underlying cause of the dysfunction. [, ] This test is particularly valuable in cases where conventional liver function tests may not be sensitive enough to detect subtle changes in liver function or in monitoring the progression of liver disease.
Q2: Does omeprazole, a gastric antisecretory drug, affect the levels of lidocaine and Monoethylglycinexylidine in the body?
A2: Research suggests that omeprazole does not significantly impact the levels of lidocaine or Monoethylglycinexylidine. A study involving healthy volunteers found no significant differences in the areas under the curve (AUC) for both lidocaine and MEGX after pretreatment with omeprazole compared to a placebo. [] This indicates that omeprazole does not appear to alter the overall exposure to lidocaine or its metabolite, MEGX. These findings suggest that omeprazole is unlikely to clinically affect the pharmacokinetics of lidocaine, allowing for the safe co-administration of these drugs without the need for dosage adjustments.
Q3: Can opioids influence lidocaine disposition and potentially lead to toxicity, and what is the role of Monoethylglycinexylidine in this interaction?
A3: Yes, opioids, specifically morphine, meperidine, and fentanyl, have been shown to affect lidocaine disposition and increase its potential for toxicity in mice. [] The study demonstrated that these opioids, particularly morphine, elevated plasma lidocaine levels while reducing the levels of its metabolites, including MEGX and glycinexylidine. [] This effect is believed to be due to reduced hepatic blood flow caused by the opioids, affecting the liver's ability to metabolize lidocaine effectively. The decrease in MEGX levels further supports this hypothesis, as it indicates a reduced rate of lidocaine breakdown. This interaction highlights a potential risk of increased lidocaine toxicity when co-administered with opioids, emphasizing the importance of careful monitoring and potential dosage adjustments to ensure patient safety.
Q4: How is Monoethylglycinexylidine detected and quantified in biological samples?
A4: Monoethylglycinexylidine is typically detected and quantified in biological samples, like plasma or urine, using chromatographic techniques coupled with mass spectrometry. [, ] These methods offer high sensitivity and selectivity, enabling accurate measurement even at low concentrations. The sample preparation usually involves extraction and purification steps to remove interfering compounds. While Enzyme-linked immunosorbent assay (ELISA) can screen for lidocaine and its metabolites, it doesn't specifically identify MEGX. [] Quantitative mass spectrometry proves crucial for accurately determining MEGX concentrations in biological samples. For instance, a study developed and validated a mass spectrometry method to quantify 3-hydroxylidocaine, another lidocaine metabolite, in horse urine. [] Similar methods can be employed for MEGX quantification, providing valuable data for pharmacokinetic studies and assessing liver function.
Q5: What is the significance of Monoethylglycinexylidine levels in the context of chronic liver transplant rejection?
A5: Persistently high cyclosporine levels can occur in patients with chronic liver transplant rejection, potentially due to a down-regulation of the cytochrome P450 enzyme system. [, ] This system is crucial for metabolizing various drugs, including cyclosporine. The MEGX test can confirm this hypothesis by assessing the functionality of the cytochrome P450 system. [] Low MEGX formation after a lidocaine challenge in such patients would support the presence of impaired drug metabolism, explaining the elevated cyclosporine levels. This information can guide clinicians in adjusting immunosuppressive therapy to prevent cyclosporine toxicity and improve long-term graft outcomes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.